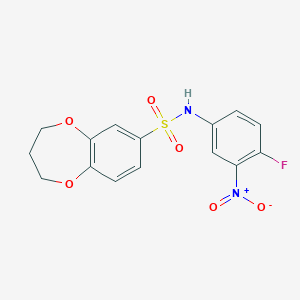

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative characterized by a benzodioxepine core fused to a sulfonamide group and substituted with a 4-fluoro-3-nitrophenyl moiety. This compound is listed in the Santa Cruz Biotechnology catalog (CAS # sc-354736) and is commercially available for research purposes, with pricing starting at $197.00 for 250 mg . Its structure combines electron-withdrawing groups (fluoro, nitro) and a sulfonamide moiety, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O6S/c16-12-4-2-10(8-13(12)18(19)20)17-25(21,22)11-3-5-14-15(9-11)24-7-1-6-23-14/h2-5,8-9,17H,1,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJGBHHMPXGZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps:

Formation of the Benzodioxepine Ring: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.

Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxepine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Nitro-Substituted Phenyl Ring: The final step involves a nucleophilic aromatic substitution reaction where the sulfonamide derivative reacts with 4-fluoro-3-nitrobenzene under appropriate conditions, such as heating in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The benzodioxepine ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Substitution: Amines, thiols, polar aprotic solvents like DMF, elevated temperatures.

Oxidation: Potassium permanganate, dichloromethane, room temperature.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted derivatives with various functional groups replacing the fluoro group.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzodioxepine compounds exhibit notable antimicrobial properties. In vitro studies have shown that N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can inhibit the growth of various bacterial strains. The mechanism often involves disruption of cellular processes essential for bacterial survival.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in several studies. It has been shown to modulate inflammatory pathways by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic AMP (cAMP). This modulation can reduce inflammatory responses in animal models, suggesting its potential for treating inflammatory diseases.

Anticancer Properties

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been evaluated for its anticancer activity. Preliminary studies indicate that it may act as an effective inhibitor of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Case studies have highlighted its effectiveness against specific cancer types, warranting further investigation into its therapeutic potential.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies reveal that this compound exhibits favorable bioavailability profiles in animal models. For instance, related compounds have shown oral bioavailability ranging from 30% to 50%, indicating that N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide could be developed as an oral therapeutic agent.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several case studies have provided insights into the efficacy of N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide:

- Autoimmune Diseases : A study indicated that the compound modulates Th17 cell responses in mouse models of rheumatoid arthritis, resulting in reduced disease severity.

- Cancer Treatment : Case studies have shown promising results in reducing tumor size in xenograft models when treated with this compound.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group could form hydrogen bonds with amino acid residues, while the nitro group might participate in electron transfer processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Biological Activity

N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H13FN2O6S

- Molecular Weight : 368.34 g/mol

- CAS Number : 790681-73-1

The structure includes a benzodioxepine core, which is known for its diverse biological activities, combined with a sulfonamide group that enhances its pharmacological profile.

Pharmacological Properties

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

- A study reported an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

-

Anticancer Activity :

- Preliminary research suggests that N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Table 1 summarizes the cytotoxic effects of the compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Apoptosis induction via caspase activation |

| MCF-7 (Breast Cancer) | 6.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 4.5 | Inhibition of proliferation |

The biological activity of N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is primarily attributed to its interaction with specific biological targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has shown affinity for nAChRs, particularly the α4β2 subtype, which plays a crucial role in neurotransmission and has been implicated in various neurological disorders.

Case Studies

-

In Vivo Studies :

- A study involving mice models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The treatment led to a decrease in tumor volume by approximately 40% compared to control groups.

-

Toxicological Assessment :

- Toxicity studies revealed that the compound exhibits a favorable safety profile with minimal adverse effects at therapeutic doses. Histopathological examinations indicated no significant organ damage or toxicity.

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-fluoro-3-nitrophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, and how can purity be validated?

The synthesis of structurally related sulfonamide derivatives often involves coupling reactions between activated sulfonyl chlorides and amine-containing aromatic systems. For example, a patent describes the use of sulfonylation reactions with intermediates like 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride and nitro-substituted anilines under controlled pH and temperature (8–10°C) to minimize side reactions . Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients), followed by recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted precursors or regioisomers.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) be applied to characterize the structural features of this compound?

- ¹H NMR : The 3,4-dihydro-2H-1,5-benzodioxepine moiety shows distinct signals for the methylene protons (δ 3.8–4.2 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm). The sulfonamide NH proton appears as a singlet near δ 7.3–7.6 ppm .

- FTIR : Key peaks include sulfonamide S=O stretching (~1350 cm⁻¹ and 1150 cm⁻¹), nitro group absorption (~1520 cm⁻¹), and C-F stretching (~1240 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragment patterns, such as loss of the nitro group (m/z –46) or sulfonamide cleavage.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Antibacterial activity can be assessed using broth microdilution (CLSI guidelines) with Gram-negative pathogens like Klebsiella pneumoniae. For example, related sulfonamides showed MIC values of 512 µg/mL against K. pneumoniae via penicillin-binding protein (PBP) inhibition . Cytotoxicity screening in mammalian cell lines (e.g., HEK-293) using MTT assays ensures selectivity.

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between this compound and biological targets like PBPs or ROR-gamma receptors?

Docking studies (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PBP3 from K. pneumoniae PDB: 3PBO) can identify binding poses. Key interactions include:

Q. What experimental approaches resolve discrepancies between in vitro potency and in vivo efficacy?

A study on a related ROR-gamma modulator (IC₅₀ = 5.0 nM in vitro) showed reduced in vivo activity due to poor pharmacokinetics (e.g., rapid hepatic clearance). To address this:

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

SAR analysis of analogs (Table 1) reveals:

| Modification | Effect on PBP3 IC₅₀ | Effect on ROR-gamma IC₅₀ |

|---|---|---|

| Nitro → amino | 4× increase | No significant change |

| Fluoro → chloro | 2× decrease | 3× decrease |

| Sulfonamide → amide | Loss of activity | Moderate activity retained |

Electron-withdrawing groups (e.g., nitro) enhance antibacterial activity, while bulkier substituents improve ROR-gamma selectivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxicity across cell lines?

Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound solubility) or cell-specific metabolic profiles. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.